4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a 3-methylphenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with α, β-unsaturated ketones or aldehydes. One common method is the cyclization of 3-methylphenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation or solvent-free conditions, may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles with functional groups like halogens, alkyl, or sulfonyl groups.
Scientific Research Applications
4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-amine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
4-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both a methyl group and a 3-methylphenyl group on the pyrazole ring. This specific substitution pattern may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-methyl-2-(3-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPHTYDRFGQQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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